molecular formula C7H4Br2FNO2 B2478231 2-Amino-3,5-dibromo-4-fluorobenzoic acid CAS No. 1027512-91-9

2-Amino-3,5-dibromo-4-fluorobenzoic acid

Cat. No. B2478231
CAS RN: 1027512-91-9
M. Wt: 312.92
InChI Key: FCDUVODEYZAMHX-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1027512-91-9. It has a molecular weight of 312.92 . The IUPAC name for this compound is 2-amino-3,5-dibromo-4-fluorobenzoic acid .


Molecular Structure Analysis

The linear formula of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is C7H4Br2FNO2 . The InChI code for this compound is 1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) .

Mechanism of Action

Mode of Action

Without specific target information, the mode of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is difficult to determine. The presence of the amino and carboxylic acid groups suggests potential for various types of interactions, such as hydrogen bonding or ionic interactions, with target molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of multiple halogens on the molecule may impact its metabolism and excretion .

Result of Action

The molecular and cellular effects of 2-Amino-3,5-dibromo-4-fluorobenzoic acid are currently unknown. Given its potential for various types of molecular interactions, it may have diverse effects depending on the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3,5-dibromo-4-fluorobenzoic acid. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .

properties

IUPAC Name

2-amino-3,5-dibromo-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDUVODEYZAMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromo-4-fluorobenzoic acid

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